molecular formula C8H8O2S B1583534 3-(Methylthio)benzoic acid CAS No. 825-99-0

3-(Methylthio)benzoic acid

Cat. No.: B1583534
CAS No.: 825-99-0
M. Wt: 168.21 g/mol
InChI Key: PZGADOOBMVLBJE-UHFFFAOYSA-N
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Description

3-(Methylthio)benzoic acid, also known as benzoic acid, 3-(methylthio)-, is an organic compound with the molecular formula C8H8O2S. It is a derivative of benzoic acid where a methylthio group (-SCH3) is attached to the third carbon of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Methylthio)benzoic acid can be synthesized through several methods. One common method involves the reaction of 3-bromobenzoic acid with sodium methylthiolate. The reaction typically occurs in a polar solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction mechanism involves nucleophilic substitution where the bromine atom is replaced by the methylthio group .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-(Methylthio)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Methylthio)benzoic acid is utilized in various scientific research fields:

Comparison with Similar Compounds

  • 3-(Methylsulfanyl)benzoic acid
  • 3-(Methylamino)benzoic acid
  • 3-(Methylthio)aniline
  • 3-(Methylthio)propylamine

Comparison: 3-(Methylthio)benzoic acid is unique due to the presence of both a carboxylic acid group and a methylthio group on the benzene ring. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Compared to its analogs, the presence of the carboxylic acid group enhances its solubility in polar solvents and its reactivity in various chemical transformations .

Properties

IUPAC Name

3-methylsulfanylbenzoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8O2S/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGADOOBMVLBJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60277574
Record name 3-(Methylthio)benzoic acid
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Molecular Weight

168.21 g/mol
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CAS No.

825-99-0
Record name 3-(Methylthio)benzoic acid
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Record name 3-(Methylthio)benzoic acid
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Record name 3-(Methylthio)benzoic acid
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Record name 3-(Methylthio)benzoic Acid
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Synthesis routes and methods I

Procedure details

3-Methylsulfanyl-benzoic acid methyl ester (684 mg, 3.8 mmol) and 1N NaOH (5.6 mL, 5.6 mmol) in methanol (8 mL) and THF (8 mL) were heated at 70° C. for 1 hour. The reaction mixture was concentrated and then the residue was diluted with water. After acidification with 1N HCl to pH˜2, the aqueous layer was extracted with ethyl acetate and then washed with water and saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford 3-methylsulfanyl-benzoic acid (616 mg, 97%, white solid). 1H NMR (DMSO), δ (ppm): 13.1 (bs, 1H), 7.76 (s, 1H), 7.70 (d, 1H), 7.51 (d, 1H), 7.44 (t, 1H), 2.52 (s, 3H).
Quantity
684 mg
Type
reactant
Reaction Step One
Name
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The aminobenzoic acid (54.8 g, 0.4 mol) was diazotized in the usual manner with sodium nitrite (27.6 g, 0.4 mol) and hydrochloric acid (40 mL) and the resulting diazonium salt solution poured into a hot (70° C.), freshly prepared solution of potassium ethyl xanthate (64.2 g, 0.4 mol) containing sodium carbonate (55.2 g, 0.4 mol) to neutralize acid in the diazonium salt solution. After the reaction was over, as indicated by the cessation of the evolution of gases, the mixture was cooled. It was then treated with potassium hydroxide (24.7 g, 0.44 mol) and dimethyl sulfate (50.4 g, 0.4 mol). The mixture was refluxed for 5 hours. On acidification with hydrochloric acid, the desired product was obtained (38.2 g, 57%). MS: 167.8 (M+1+).
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
54.8 g
Type
reactant
Reaction Step Two
Quantity
27.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
64.2 g
Type
reactant
Reaction Step Four
Quantity
55.2 g
Type
reactant
Reaction Step Five
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
24.7 g
Type
reactant
Reaction Step Seven
Quantity
50.4 g
Type
reactant
Reaction Step Seven

Synthesis routes and methods III

Procedure details

Scheme 3 depicts the synthesis of 6-methylsulfanyl-3,4-dihydro-isoquinoline (XII). 3-Amino-benzoic acid (IV) is diazotized, reacted with sodium ethyl xanthate, followed by saponification, and is alkylated with dimethyl sulfate to give 3-methylsulfanyl-benzoic acid (V). This acid is reduced with Red-Al® (sodium bis (2-methoxyethoxy) aluminum hydride in toluene, Aldrich, Milwaukee, Wis., USA) to yield the alcohol (VI) which is converted to a benzyl chloride (VII) using thionyl chloride. The benzyl nitrile compound (VIII) is synthesized by treating (VII) with potassium cyanide in the presence of 18-crown-6. Standard reduction conditions (e.g., Raney nickel) gives phenethyl carbamate (IX), and deprotection yields the phenethylamine (X). (XI) is obtained by treating (X) with ethyl formate, followed by ring closure using phosphorus oxychloride to give the desired dihydroisoquinoline (XII).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium ethyl xanthate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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